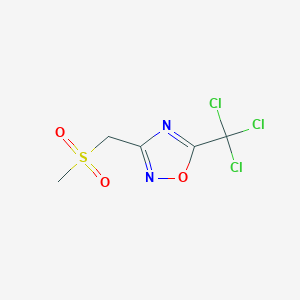
2-Methylthiolane-2-carboxylic acid
Descripción general
Descripción
2-Methylthiolane-2-carboxylic acid is an organic compound that belongs to the family of thiolanes. It has a CAS Number of 1394041-71-4 and a molecular weight of 146.21 . The IUPAC name for this compound is 2-methyltetrahydro-2-thiophenecarboxylic acid .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives can be achieved from carboxylic acids. These reactions are more useful for multiple-step syntheses to build large and complex molecules . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .
Molecular Structure Analysis
The InChI code for 2-Methylthiolane-2-carboxylic acid is 1S/C6H10O2S/c1-6 (5 (7)8)3-2-4-9-6/h2-4H2,1H3, (H,7,8) . This code provides a specific identifier for the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
A significant area of application for 2-Methylthiolane-2-carboxylic acid derivatives is in the synthesis of novel compounds and materials. For instance, research into dithiolane derivatives like 2-(3-Nitro-4-Methoxyformyl)-Aryl-1,3-Dithiolanes explores their potential as new spices, with these compounds undergoing a series of reactions starting from esterification to produce a unique sweet spice aroma, indicating their potential use in flavor chemistry Wang Ting-ting (2010).
Biochemical Properties and Applications
Compounds related to 2-Methylthiolane-2-carboxylic acid, such as asparagusic acid, exhibit interesting biochemical properties. Asparagusic acid is unique to asparagus and is believed to be responsible for the distinct urine odor following asparagus ingestion. This compound's presence suggests it has biological properties that could potentially substitute for α-lipoic acid in α-keto-acid oxidation systems, highlighting its relevance in metabolic studies S. Mitchell & R. Waring (2014).
Material Design and Dynamic Networks
The use of dithiolane-containing polymers in creating responsive and dynamic networks presents a novel approach to material design. Such polymers can self-assemble into micellar networks that are cross-linked through a thiol-initiated reversible ring-opening polymerization of dithiolanes, offering a method to tailor the properties of hydrogels for various applications, from medical to environmental Xiangyi Zhang & R. Waymouth (2017).
Coordination Chemistry
Research into coordination networks has shown that bifunctional molecules containing carboxyl and thioether groups, similar to 2-Methylthiolane-2-carboxylic acid, can form stable coordination networks with metals. These studies offer insights into the potential of such compounds in creating novel materials with specific electronic properties, useful in catalysis and material science Xiao‐Ping Zhou et al. (2008).
Safety and Hazards
The safety information for 2-Methylthiolane-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-methylthiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWHURBCPDYMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiolane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol](/img/structure/B1523849.png)

